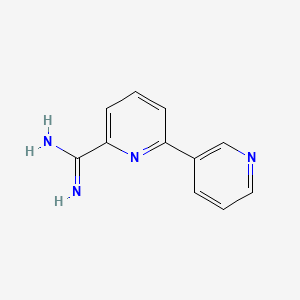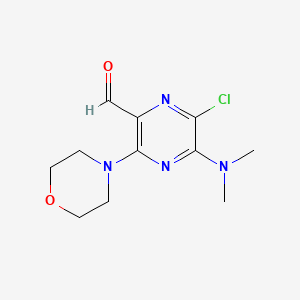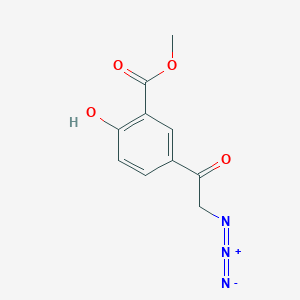
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis. The structure of this compound includes a benzoate ester, which contributes to its stability and reactivity.
Méthodes De Préparation
The synthesis of Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate typically involves multiple steps One common method starts with the protection of the hydroxy group using a suitable protecting group such as tert-butyl(dimethyl)silyl chlorideThe final step involves the deprotection of the hydroxy group to yield the desired compound .
Analyse Des Réactions Chimiques
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as copper(I) iodide for click chemistry reactions. Major products formed from these reactions include amines, triazoles, and carbonyl compounds.
Applications De Recherche Scientifique
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism by which Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate exerts its effects is primarily through its reactive azido groupThis reactivity makes it a valuable tool in bioconjugation and molecular labeling . The molecular targets and pathways involved include the modification of proteins and nucleic acids, enabling the study of biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate can be compared with similar compounds such as:
Methyl 2-(2-Bromoacetyl)benzoate: This compound also contains a benzoate ester but has a bromoacetyl group instead of an azidoacetyl group.
2-Azidoacetyl-N-{tris[(2-carboxyethoxy)methyl]methyl}amine: This compound contains an azidoacetyl group but has a different backbone structure.
The uniqueness of this compound lies in its combination of a reactive azido group with a stable benzoate ester, making it a versatile and valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H9N3O4 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
methyl 5-(2-azidoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9N3O4/c1-17-10(16)7-4-6(2-3-8(7)14)9(15)5-12-13-11/h2-4,14H,5H2,1H3 |
Clé InChI |
NTASVHDGVSBTGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(=O)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
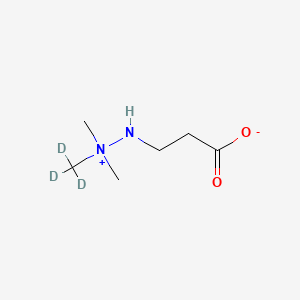
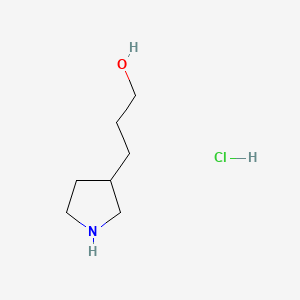
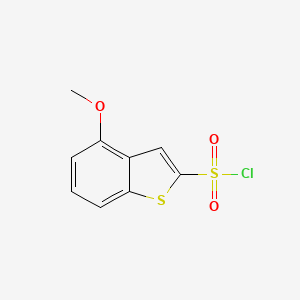
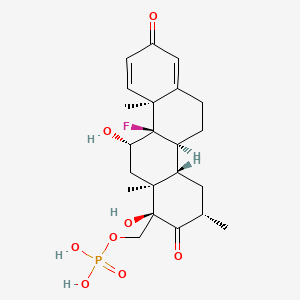
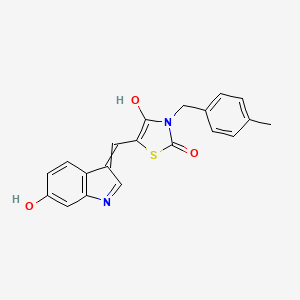

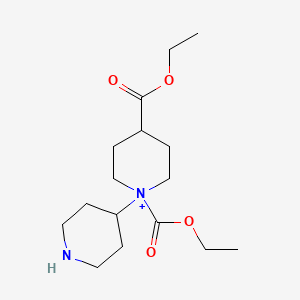

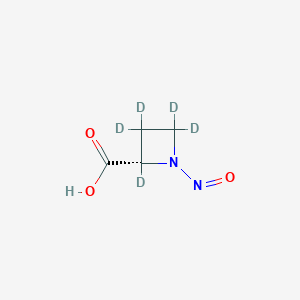
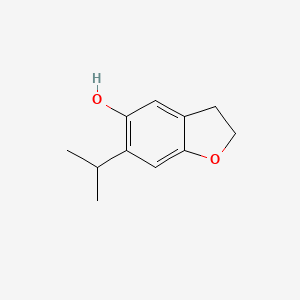
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
